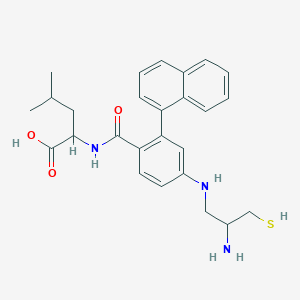

GGTI-297

Description

Properties

CAS No. |

181045-83-0 |

|---|---|

Molecular Formula |

C26H31N3O3S |

Molecular Weight |

465.6 g/mol |

IUPAC Name |

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C26H31N3O3S/c1-16(2)12-24(26(31)32)29-25(30)22-11-10-19(28-14-18(27)15-33)13-23(22)21-9-5-7-17-6-3-4-8-20(17)21/h3-11,13,16,18,24,28,33H,12,14-15,27H2,1-2H3,(H,29,30)(H,31,32)/t18-,24+/m1/s1 |

InChI Key |

PKMVDYSKPDHRLR-KOSHJBKYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32 |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GGTI297; GGTI-297; GGTI 297. |

Origin of Product |

United States |

Foundational & Exploratory

GGTI-297 as a GGTase-I Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGTI-297 is a potent and selective peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase-I), a key enzyme in the post-translational modification of various proteins crucial for intracellular signaling, cell cycle progression, and cytoskeletal organization.[1] By inhibiting the geranylgeranylation of small GTPases like Rho, Rac, and Rap1, this compound disrupts their membrane localization and function, leading to downstream effects such as cell cycle arrest and apoptosis.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on key signaling pathways.

Chemical Properties of this compound

This compound is a synthetic peptidomimetic compound designed to mimic the C-terminal CAAL motif of GGTase-I substrate proteins.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | (S)-2-(4-(((R)-2-amino-3-mercaptopropyl)amino)-2-(naphthalen-1-yl)benzamido)-4-methylpentanoic acid |

| Molecular Formula | C26H31N3O3S |

| Molecular Weight | 465.61 g/mol |

| CAS Number | 181045-83-0 |

Mechanism of Action

This compound acts as a competitive inhibitor of GGTase-I, preventing the transfer of a geranylgeranyl pyrophosphate (GGPP) group to the cysteine residue of target proteins. This inhibition is selective for GGTase-I over Farnesyltransferase (FTase), another important prenyltransferase.[1] The lack of the geranylgeranyl lipid anchor prevents the proper localization of key signaling proteins, such as RhoA, to the cell membrane, thereby inhibiting their downstream signaling functions.[4]

Quantitative Data

The inhibitory activity of this compound has been characterized in various in vitro and in vivo studies.

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Enzyme/Target | Value | Reference |

| IC50 | GGTase-I | 56 nM | [1] |

| IC50 | FTase | 203 nM | [1] |

Table 3: In Vivo Efficacy of this compound

| Cancer Cell Line | Xenograft Model | Dosage | Outcome | Reference |

| A-549 | Nude mice | 70 mg/kg; ip; once a day; for 5 weeks | Inhibited tumor growth | [1] |

| Calu-1 | Nude mice | 70 mg/kg; ip; once a day; for 12 weeks | Inhibited tumor growth | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound.

In Vitro GGTase-I Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on GGTase-I using a radiolabeled isoprenoid.

Materials:

-

Recombinant GGTase-I

-

[3H]-Geranylgeranyl pyrophosphate ([3H]-GGPP)

-

Protein substrate (e.g., recombinant RhoA)

-

This compound

-

Assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT)

-

Scintillation cocktail

-

Filter paper

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant GGTase-I, and the protein substrate.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding [3H]-GGPP.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding 1 M HCl in ethanol.

-

Spot the reaction mixture onto filter paper and wash with ethanol to remove unincorporated [3H]-GGPP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the effect of this compound on cell viability.[5][6]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.[7][8][9]

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest the cells after treatment with this compound.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution following this compound treatment.[7][8][9]

Materials:

-

Cells treated with this compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest the cells after this compound treatment.

-

Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

Analysis of Protein Prenylation (Western Blot)

This protocol describes how to assess the prenylation status of proteins like RhoA after this compound treatment by observing their electrophoretic mobility shift.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the protein of interest (e.g., anti-RhoA)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE. Unprenylated proteins may exhibit a slight upward shift in mobility.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Inhibition of the RhoA Signaling Pathway

This compound's inhibition of GGTase-I prevents the geranylgeranylation of RhoA, a critical step for its localization to the plasma membrane and subsequent activation. This disruption leads to the inactivation of downstream effectors like ROCK, affecting processes such as stress fiber formation and cell motility.[3][4]

Caption: this compound inhibits GGTase-I, blocking RhoA geranylgeranylation and downstream signaling.

Induction of Cell Cycle Arrest via p21

By inhibiting RhoA, this compound can lead to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21.[10][11] Elevated p21 levels inhibit the activity of cyclin/CDK complexes, resulting in a G0/G1 phase cell cycle arrest.

References

- 1. p21WAF1/CIP1 Is Upregulated by the Geranylgeranyltransferase I Inhibitor GGTI-298 through a Transforming Growth Factor β- and Sp1-Responsive Element: Involvement of the Small GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of GGTase-I and FTase disrupts cytoskeletal organization of human PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad.com [bio-rad.com]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 6. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. p21(WAF1/CIP1) is upregulated by the geranylgeranyltransferase I inhibitor GGTI-298 through a transforming growth factor beta- and Sp1-responsive element: involvement of the small GTPase rhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

GGTI-297: A Technical Guide to its Core Target Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGTI-297 is a peptidomimetic small molecule that acts as a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase-I). This enzyme plays a crucial role in the post-translational modification of a variety of proteins, particularly small GTPases, by attaching a 20-carbon geranylgeranyl isoprenoid lipid. This modification, known as geranylgeranylation, is essential for the proper subcellular localization and function of these proteins, many of which are key regulators of critical cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. This technical guide provides an in-depth overview of the core signaling pathways targeted by this compound, with a focus on its mechanism of action, experimental validation, and implications for drug development.

Core Mechanism of Action: Inhibition of Protein Geranylgeranylation

This compound's primary molecular target is GGTase-I. It acts as a competitive inhibitor with respect to the protein substrate, preventing the transfer of a geranylgeranyl pyrophosphate (GGPP) moiety to the cysteine residue within the C-terminal CaaX box of target proteins. This inhibition leads to the accumulation of unprenylated, cytosolic, and inactive forms of these proteins, thereby disrupting their downstream signaling cascades.

Target Signaling Pathway: The RhoA-ROCK Axis

One of the most well-characterized signaling pathways affected by this compound is the RhoA-ROCK pathway. Rho family GTPases, including RhoA, Rac1, and Cdc42, are critical substrates of GGTase-I. The geranylgeranylation of RhoA is essential for its translocation to the cell membrane, where it can be activated and interact with its downstream effectors.

Upon activation, RhoA-GTP binds to and activates Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, phosphorylates and regulates a multitude of substrates involved in cytoskeletal dynamics, cell adhesion, and motility.

Key downstream effects of ROCK activation that are inhibited by this compound include:

-

LIM Kinase (LIMK) and Cofilin Phosphorylation: ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin.[1][2] Inactivated cofilin is unable to depolymerize actin filaments, leading to the accumulation of actin stress fibers and enhanced cell contractility.

-

Myosin Light Chain (MLC) Phosphorylation: ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of myosin light chain.[3][4] This results in increased actomyosin contractility.

By preventing RhoA geranylgeranylation, this compound effectively blocks these downstream events, leading to a disruption of the actin cytoskeleton, reduced cell contractility, and inhibition of cell migration and invasion.

Quantitative Data

The inhibitory activity of this compound and related compounds has been quantified in various enzymatic and cell-based assays.

| Compound | Target | IC50 | Cell Line/Assay Condition | Reference |

| This compound | GGTase-I | 56 nM | In vitro enzyme assay | [5] |

| FTase | 203 nM | In vitro enzyme assay | [5] | |

| GGTI-298 | GGTase-I | 3 µM | Inhibition of Rap1A processing in vivo | [2] |

| FTase | > 20 µM | Inhibition of Ha-Ras processing in vivo | [2] | |

| GGTase-I | 3 µM | Inhibition of geranylgeranylated Rap1A processing | ||

| FTase | > 10 µM | Inhibition of farnesylated Ha-Ras processing | ||

| HepG2 cells | 30 µM | Antimalarial activity after 48 hrs | [2] | |

| GGTI-2154 | GGTase-I | 21 nM | In vitro enzyme assay ([3H]GGPP transfer to H-Ras CVLL) | [1] |

| FTase | 5600 nM | In vitro enzyme assay | [1] | |

| GGTI-2166 | Rap1A processing | 300 nM | In whole cells | [5] |

| H-Ras processing | >30 µM | In whole cells | [5] |

Experimental Protocols

Western Blot for Inhibition of RhoA Prenylation

This protocol is designed to assess the ability of this compound to inhibit the geranylgeranylation of RhoA, which results in a shift in its electrophoretic mobility.

-

Cell Culture and Treatment:

-

Plate cells (e.g., MDA-MB-231 human breast cancer cells) at a suitable density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for 24-48 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-polyacrylamide gel. The higher percentage gel helps to resolve the small mobility shift between prenylated and unprenylated RhoA.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against RhoA overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Unprenylated RhoA will migrate slower than the prenylated form.

-

Apoptosis Assay via Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound (e.g., 5-15 µM) for a specified time (e.g., 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Cell Treatment and Fixation:

-

Treat cells with this compound (e.g., 10 µM) for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified.

-

Conclusion

This compound is a valuable research tool for investigating the roles of geranylgeranylated proteins in cellular signaling. Its primary mechanism of action involves the inhibition of GGTase-I, leading to the disruption of key signaling pathways, most notably the RhoA-ROCK axis. This disruption has profound effects on the actin cytoskeleton, cell adhesion, and motility, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies. Further investigation into the broader spectrum of geranylgeranylated proteins affected by this compound will continue to unveil its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medic.upm.edu.my [medic.upm.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of GGTI-297 on Rho Family GTPases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-297 is a potent and specific inhibitor of Geranylgeranyltransferase I (GGTase-I), a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Rho family of small GTPases. This technical guide provides an in-depth overview of the mechanism of action of this compound and its impact on the key Rho family members: RhoA, Rac1, and Cdc42. By preventing the addition of a geranylgeranyl lipid anchor, this compound effectively disrupts the subcellular localization and downstream signaling of these GTPases, which are pivotal regulators of the actin cytoskeleton, cell cycle progression, and cell migration. This guide will detail the quantitative effects of this compound on Rho GTPase function, provide comprehensive experimental protocols for assessing its activity, and visualize the associated signaling pathways and experimental workflows.

Introduction to this compound and Rho Family GTPases

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. Their activity is crucial for a multitude of cellular processes. For their proper function and localization to cellular membranes where they interact with effector proteins, Rho GTPases require a post-translational lipid modification known as geranylgeranylation. This process is catalyzed by Geranylgeranyltransferase I (GGTase-I).

This compound, and its cell-permeable prodrug form GGTI-298, are peptidomimetics that act as competitive inhibitors of GGTase-I. By blocking the geranylgeranylation of Rho family GTPases, this compound serves as a valuable tool for studying their cellular functions and as a potential therapeutic agent in diseases characterized by aberrant Rho GTPase signaling, such as cancer.

Mechanism of Action of this compound

This compound targets GGTase-I, preventing the transfer of a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to the C-terminal cysteine residue of target proteins, including RhoA, Rac1, and Cdc42. This inhibition disrupts their ability to anchor to cellular membranes, leading to their accumulation in the cytosol and a subsequent loss of function.

Figure 1: Mechanism of this compound Action on Rho GTPase Signaling.

Quantitative Impact of this compound on Rho Family GTPases

The inhibitory effect of this compound and its prodrug GGTI-298 has been quantified in various studies. The data below summarizes the key findings on their potency and effects on Rho family GTPase processing and localization.

| Parameter | Target | Inhibitor | Value | Cell Line/System | Reference |

| IC50 | GGTase-I (Rap1A processing) | GGTI-298 | 3 µM | in vivo | [1] |

| IC50 | FTase (H-Ras processing) | GGTI-298 | > 20 µM | in vivo | [1] |

| Effect | RhoA Localization | GGTI-298 | Marked decrease in membrane fraction and accumulation in cytosolic fraction | COLO 320DM human colon cancer cells | [2] |

| Effect | Rap1 geranylgeranylation | GGTI-298 | Dose-dependent inhibition | NIH3T3 cells | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on Rho family GTPases.

Rho GTPase Activation Pull-Down Assay

This assay is used to measure the amount of active, GTP-bound RhoA, Rac1, or Cdc42 in cell lysates.

Figure 2: Workflow for Rho GTPase Activation Pull-Down Assay.

Materials:

-

Cells of interest

-

This compound or GGTI-298

-

Mg2+ Lysis Buffer (MLB): 25 mM HEPES (pH 7.5), 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 2% glycerol, supplemented with protease inhibitors.

-

GST-PBD (p21-binding domain of PAK1) fusion protein coupled to glutathione-agarose beads (for Rac1 and Cdc42) or GST-Rhotekin-RBD (for RhoA).

-

Wash Buffer (same as MLB)

-

2x Laemmli sample buffer

-

Primary antibodies against RhoA, Rac1, or Cdc42

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Mg2+ Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Pull-Down: Incubate an equal amount of protein from each sample with GST-PBD or GST-Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash three times with ice-cold Wash Buffer.

-

Elution: After the final wash, aspirate the supernatant and resuspend the beads in 2x Laemmli sample buffer. Boil for 5 minutes to elute the bound proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies for RhoA, Rac1, or Cdc42. Detect with an HRP-conjugated secondary antibody and a chemiluminescence substrate. The intensity of the bands will correspond to the amount of active GTPase.

G-LISA™ Activation Assay (ELISA-based)

This is a high-throughput alternative to the pull-down assay for quantifying active Rho GTPases.

Figure 3: Workflow for G-LISA™ Activation Assay.

Materials:

-

G-LISA™ Activation Assay Kit (contains PBD-coated plate, lysis buffer, wash buffer, primary antibody, secondary antibody-HRP, and HRP substrate)

-

Cells treated with this compound

-

Microplate reader

Protocol:

-

Cell Lysis: Lyse cells according to the kit manufacturer's instructions and determine protein concentration.

-

Binding: Add an equal amount of protein from each sample to the wells of the PBD-coated 96-well plate. Incubate to allow active GTPases to bind.

-

Washing: Wash the wells to remove unbound proteins.

-

Primary Antibody Incubation: Add the primary antibody specific for the Rho GTPase of interest and incubate.

-

Washing: Wash the wells.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

-

Washing: Wash the wells.

-

Detection: Add the HRP substrate and measure the absorbance at the appropriate wavelength using a microplate reader. The signal is proportional to the amount of active GTPase.

Membrane Translocation Assay

This assay determines the subcellular localization of Rho GTPases by separating cellular components into membrane and cytosolic fractions.

Figure 4: Workflow for Membrane Translocation Assay.

Materials:

-

Cells treated with this compound

-

Hypotonic Lysis Buffer

-

Dounce homogenizer

-

Ultracentrifuge

-

Primary antibodies against RhoA, Rac1, or Cdc42, and cellular compartment markers (e.g., Na+/K+ ATPase for membrane, GAPDH for cytosol)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Protocol:

-

Cell Lysis: Following treatment, harvest cells and resuspend in hypotonic lysis buffer. Allow cells to swell and then lyse using a Dounce homogenizer.

-

Fractionation: Centrifuge the lysate at a low speed to remove nuclei and unbroken cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

-

Separation: The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction.

-

Western Blot Analysis: Resuspend the membrane pellet in a suitable buffer. Analyze equal amounts of protein from both the cytosolic and membrane fractions by Western blotting using antibodies against the Rho GTPase of interest and cellular compartment markers to confirm the purity of the fractions. A decrease in the GTPase signal in the membrane fraction and a corresponding increase in the cytosolic fraction indicates successful inhibition of geranylgeranylation.

Conclusion

This compound is a powerful tool for investigating the roles of Rho family GTPases in various cellular processes. Its specific inhibition of GGTase-I leads to the mislocalization and inactivation of RhoA, Rac1, and Cdc42, providing a means to dissect their signaling pathways. The experimental protocols outlined in this guide offer robust methods for quantifying the effects of this compound and understanding its impact on cellular function. For professionals in drug development, the targeted action of this compound on key signaling nodes involved in cell proliferation and migration makes it an attractive candidate for further investigation in therapeutic contexts, particularly in oncology. Further research to determine the precise dose-dependent effects on Rac1 and Cdc42 activity will be crucial for its clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective inhibition of cancer cell invasion by a geranylgeranyltransferase-I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Functions of GGTI-297: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular functions of GGTI-297, a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase-I). We delve into its mechanism of action, its impact on critical signaling pathways, and its effects on cell cycle progression and apoptosis. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of molecular interactions to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction

Protein prenylation, the post-translational addition of isoprenoid lipids, is crucial for the proper localization and function of many signaling proteins. Geranylgeranyltransferase I (GGTase-I) is a key enzyme in this process, catalyzing the attachment of a 20-carbon geranylgeranyl group to the C-terminus of proteins containing a CaaX motif. Many of these proteins, including members of the Rho, Rac, and Rap small GTPase families, are integral components of signaling pathways that regulate cell growth, differentiation, and cytoskeletal organization. Dysregulation of these pathways is a hallmark of cancer.

This compound is a peptidomimetic that acts as a competitive inhibitor of GGTase-I. By preventing the geranylgeranylation of key signaling proteins, this compound disrupts their membrane association and downstream signaling, leading to a range of anti-cancer effects. This guide explores the multifaceted cellular functions of this compound and its close analog, GGTI-298.

Mechanism of Action

This compound and its analogs are designed to mimic the CaaX motif of GGTase-I substrate proteins. This allows them to bind to the active site of the enzyme, preventing the transfer of the geranylgeranyl pyrophosphate (GGPP) to the cysteine residue of the target protein. This inhibition is selective for GGTase-I over Farnesyltransferase (FTase), another key prenyltransferase, although some cross-reactivity can be observed at higher concentrations. The primary consequence of GGTase-I inhibition is the accumulation of unprenylated, cytosolic forms of target proteins, rendering them inactive.

Quantitative Data on this compound and GGTI-298 Activity

The inhibitory potency of this compound and the related compound GGTI-298 has been quantified in various assays and cell lines. The following tables summarize key IC50 values.

| Table 1: In Vitro Enzyme Inhibition | |

| Inhibitor | Enzyme |

| This compound | GGTase-I |

| This compound | FTase |

| GGTI-298 | GGTase-I |

| GGTI-298 | FTase |

| Table 2: Inhibition of Cell Proliferation (IC50) | | | :--- | :--- | :--- | :--- | | Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference | | GGTI-298 | A549 | Lung Adenocarcinoma | Not specified |[1] | | GGTI-298 | COLO 320DM | Colon Cancer | Not specified |[2] | | GGTIs (general) | Pancreatic Cancer Cell Lines | Pancreatic Cancer | - |[3] | | GGTIs (general) | Prostate Cancer Cell Lines (LNCaP, PC3, DU145) | Prostate Cancer | - |[4] |

Impact on Cellular Signaling Pathways

This compound modulates several critical signaling pathways by inhibiting the function of key geranylgeranylated proteins.

RhoA Signaling Pathway

The RhoA GTPase is a primary target of GGTase-I. Its activation is crucial for the formation of stress fibers, focal adhesions, and cell motility. By inhibiting RhoA geranylgeranylation, this compound prevents its localization to the plasma membrane and subsequent activation. This leads to disruption of the actin cytoskeleton and inhibition of cell migration and invasion[5].

PI3K/Akt Signaling Pathway

GGTI-298 has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation[6]. This inhibition leads to decreased phosphorylation of Akt and its downstream targets. The precise mechanism by which GGTase-I inhibition impacts this pathway is still under investigation but may involve the disruption of geranylgeranylated proteins that act as upstream regulators or scaffolds for PI3K/Akt activation.

Effects on Cell Cycle and Apoptosis

Cell Cycle Arrest

A hallmark of this compound and GGTI-298 activity is the induction of a G0/G1 phase cell cycle arrest in various cancer cell lines[2][1]. This arrest is mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) p21(WAF1/CIP1) and p27(KIP1)[7][8]. The increased levels of these inhibitors lead to the inhibition of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which in turn prevents the hyperphosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry.

Induction of Apoptosis

In addition to cell cycle arrest, GGTI-298 has been shown to induce apoptosis in cancer cells[6][1]. This programmed cell death is linked to the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the downregulation of anti-apoptotic proteins like survivin[6].

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the cellular functions of this compound.

GGTase-I Inhibition Assay (In Vitro)

This protocol describes a filter-binding assay to measure the incorporation of [3H]GGPP into a protein substrate.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM DTT, 0.5 µM [3H]GGPP, 1 µM recombinant GGTase-I, and 2 µM of a biotinylated CaaX peptide substrate (e.g., biotin-KKSKTKCVIM).

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 1 M HCl.

-

Capture: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide.

-

Washing: Wash the filter plate multiple times with ethanol to remove unincorporated [3H]GGPP.

-

Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate the percent inhibition of GGTase-I activity for each this compound concentration and determine the IC50 value.

References

- 1. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective inhibition of cancer cell invasion by a geranylgeranyltransferase-I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphatidylinositol-3-OH kinase/AKT and survivin pathways as critical targets for geranylgeranyltransferase I inhibitor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The geranylgeranyltransferase I inhibitor GGTI-298 induces hypophosphorylation of retinoblastoma and partner switching of cyclin-dependent kinase inhibitors. A potential mechanism for GGTI-298 antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GGTI-297 in the Inhibition of Protein Prenylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and implications of GGTI-297, a potent inhibitor of protein geranylgeranylation. It provides a comprehensive overview of the core principles of protein prenylation, the specific inhibitory action of this compound, its impact on critical cellular signaling pathways, and detailed experimental protocols for its study.

Introduction to Protein Prenylation and Geranylgeranyltransferase-I

Protein prenylation is a crucial post-translational modification that involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to cysteine residues near the C-terminus of substrate proteins. This modification is essential for the proper subcellular localization, membrane association, and function of a wide range of proteins, particularly the Ras superfamily of small GTPases.[1][2] These GTPases act as molecular switches in signal transduction pathways, regulating fundamental cellular processes such as proliferation, differentiation, survival, and cytoskeletal organization.[3][4]

Geranylgeranyltransferase type I (GGTase-I) is a key enzyme in this process, responsible for attaching a geranylgeranyl pyrophosphate (GGPP) to proteins containing a C-terminal CaaX box, where 'a' is an aliphatic amino acid and 'X' is typically Leucine.[2] Prominent substrates of GGTase-I include members of the Rho, Rac, and Cdc42 families of small GTPases, which are critical regulators of the actin cytoskeleton, cell adhesion, and motility.[5][6]

This compound: A Selective Inhibitor of Geranylgeranyltransferase-I

This compound is a peptidomimetic small molecule inhibitor that specifically targets GGTase-I.[7] Its design is based on the CaaX motif of GGTase-I substrates, allowing it to competitively inhibit the enzyme.[8] By preventing the geranylgeranylation of key signaling proteins, this compound disrupts their ability to localize to cellular membranes, thereby inhibiting their downstream signaling functions.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against GGTase-I and its selectivity over the related enzyme Farnesyltransferase (FTase) have been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

| Target Enzyme | IC50 (nM) | Reference |

| Geranylgeranyltransferase I (GGTase-I) | 56 | [7] |

| Farnesyltransferase (FTase) | 203 | [7] |

Key Signaling Pathways Affected by this compound

The inhibition of GGTase-I by this compound has profound effects on several critical signaling pathways, primarily due to the inactivation of Rho family GTPases.

The Protein Prenylation Pathway

This pathway illustrates the synthesis of isoprenoid precursors and their attachment to proteins by FTase and GGTase-I. This compound acts as a direct inhibitor of GGTase-I.

Downstream Effects on Rho GTPase Signaling

Inhibition of Rho family protein geranylgeranylation by this compound prevents their localization to the cell membrane, leading to the disruption of downstream signaling cascades that control the actin cytoskeleton, cell cycle progression, and cell survival.

References

- 1. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 2. Geranylgeranylation - Wikipedia [en.wikipedia.org]

- 3. Small GTPases of the Ras superfamily and glycogen phosphorylase regulation in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ras GTPase - Wikipedia [en.wikipedia.org]

- 5. Geranylgeranylated proteins are involved in the regulation of myeloma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesylated RhoB prevents cell cycle arrest and actin cytoskeleton disruption caused by the geranylgeranyltransferase I inhibitor GGTI-298 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Homology Based Model and Virtual Screening of Inhibitors for Human Geranylgeranyl Transferase 1 (GGTase1) - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Landscape of GGTI-297: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of GGTI-297, a potent inhibitor of Geranylgeranyltransferase I (GGTase-I). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Chemical Structure and Properties

This compound, with the IUPAC name (S)-2-(4-(((R)-2-amino-3-mercaptopropyl)amino)-2-(naphthalen-1-yl)benzamido)-4-methylpentanoic acid, is a peptidomimetic compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 181045-83-0 | |

| Molecular Formula | C26H31N3O3S | |

| Molecular Weight | 465.61 g/mol | |

| SMILES Code | CC(C)C--INVALID-LINK--CS)C=C1C2=C3C=CC=CC3=CC=C2)=O">C@HC(O)=O | |

| Appearance | White solid powder | |

| Purity | >98% | |

| Solubility | Soluble in DMSO, not in water | |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. |

Mechanism of Action and Biological Activity

This compound is a highly potent and selective inhibitor of GGTase-I, an enzyme responsible for the post-translational modification of proteins with a C-terminal "CAAX box" motif. This modification, known as geranylgeranylation, is crucial for the proper localization and function of several key signaling proteins, most notably members of the Rho family of small GTPases.

Inhibition of Geranylgeranyltransferase I

This compound exhibits significant inhibitory activity against GGTase-I. The table below summarizes its in vitro inhibitory potency.

| Target Enzyme | IC50 Value | Reference |

| Geranylgeranyltransferase I (GGTase-I) | 56 nM | |

| Farnesyltransferase (FTase) | 203 nM |

The data indicates that this compound is approximately 3.6 times more selective for GGTase-I over the related enzyme Farnesyltransferase (FTase), highlighting its specificity.

Impact on the Rho Signaling Pathway

The primary mechanism of action of this compound is the disruption of the Rho signaling pathway through the inhibition of GGTase-I. Geranylgeranylation is essential for the membrane localization and activation of Rho GTPases such as RhoA, Rac, and Cdc42. By preventing this modification, this compound effectively traps these proteins in the cytosol, rendering them inactive.

The consequences of Rho pathway inhibition by this compound include:

-

Disruption of the Actin Cytoskeleton: Inhibition of RhoA leads to the disassembly of actin stress fibers, resulting in changes to cell morphology and adhesion.

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G0/G1 phase. This is mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21.

-

Induction of Apoptosis: Prolonged inhibition of geranylgeranylation can trigger programmed cell death in cancer cells.

Experimental Protocols

This section outlines the general methodologies employed in the characterization of this compound.

In Vitro GGTase-I Inhibition Assay

A standard in vitro assay to determine the IC50 of this compound against GGTase-I involves the following steps:

-

Enzyme and Substrates: Recombinant human GGTase-I is used as the enzyme source. The substrates include a geranylgeranyl pyrophosphate (GGPP) analog and a fluorescently labeled peptide substrate (e.g., dansyl-GCVLS).

-

Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, and DTT.

-

Inhibitor Addition: Varying concentrations of this compound are pre-incubated with the enzyme.

-

Reaction Initiation and Detection: The reaction is initiated by the addition of the substrates. The transfer of the geranylgeranyl group to the peptide is monitored by measuring the change in fluorescence.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the enzyme activity is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assays

The cellular effects of this compound are typically assessed using the following protocols:

-

Cell Viability (MTT) Assay: To determine the cytotoxic effects of this compound, cancer cell lines are treated with increasing concentrations of the compound for a defined period (e.g., 72 hours). The cell viability is then measured using the MTT assay, which quantifies the metabolic activity of living cells.

-

Western Blot Analysis: To confirm the inhibition of RhoA prenylation, cells are treated with this compound, and cell lysates are separated by SDS-PAGE. The unprocessed (cytosolic) and processed (membrane-bound) forms of RhoA are detected using a specific antibody. A shift from the membrane to the cytosolic fraction indicates effective inhibition of geranylgeranylation.

-

Flow Cytometry for Cell Cycle Analysis: Cells treated with this compound are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified to determine the effect of the inhibitor on cell cycle progression.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in preclinical xenograft models. In a typical study, human tumor cells are implanted into immunocompromised mice. Once the tumors are established, the mice are treated with this compound (e.g., via intraperitoneal injection). Tumor growth is monitored over time, and the efficacy of the treatment is assessed by comparing the tumor volume in the treated group to a vehicle-treated control group.

Conclusion

This compound is a valuable research tool for studying the biological roles of protein geranylgeranylation and the Rho signaling pathway. Its potent and selective inhibitory activity makes it a promising lead compound for the development of novel anticancer therapeutics. This guide provides a comprehensive overview of its chemical and biological properties to aid researchers in their investigations.

The Geranylgeranyltransferase I Inhibitor GGTI-297: A Technical Guide to its Anti-Proliferative Effects on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the geranylgeranyltransferase I (GGTase-I) inhibitor, GGTI-297, and its well-documented effects on cancer cell proliferation. This compound functions by selectively inhibiting GGTase-I, a crucial enzyme in the post-translational modification of a variety of proteins, most notably the Rho family of small GTPases. This inhibition disrupts key signaling pathways that are often dysregulated in cancer, leading to cell cycle arrest and apoptosis. This document details the mechanism of action of this compound, provides quantitative data on its anti-proliferative activity, outlines detailed experimental protocols for its study, and visualizes the involved signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Geranylgeranylation

This compound is a potent and selective inhibitor of GGTase-I, with reported IC50 values of 56 nM for GGTase-I and 203 nM for the related enzyme farnesyltransferase (FTase)[1]. GGTase-I catalyzes the attachment of a 20-carbon geranylgeranyl isoprenoid to the C-terminus of target proteins, a process known as geranylgeranylation. This lipid modification is essential for the proper membrane localization and function of many signaling proteins, including the Rho family of small GTPases (e.g., RhoA, Rac, and Cdc42)[2].

By inhibiting GGTase-I, this compound prevents the geranylgeranylation of these proteins, leading to their accumulation in the cytosol and subsequent inactivation. The disruption of Rho GTPase signaling has profound effects on cancer cells, as these proteins are key regulators of the actin cytoskeleton, cell adhesion, migration, and cell cycle progression[2].

The downstream consequences of GGTase-I inhibition by this compound include:

-

Induction of G0/G1 Cell Cycle Arrest: this compound treatment leads to a block in the G0/G1 phase of the cell cycle in numerous human tumor cell lines[3][4]. This arrest is mediated, at least in part, by the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21(WAF1/CIP1/SDI1) in a p53-independent manner[4][5].

-

Induction of Apoptosis: In addition to cell cycle arrest, this compound can induce programmed cell death (apoptosis) in cancer cells[3][6].

The following diagram illustrates the core mechanism of action of this compound.

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative effects of this compound and its analog GGTI-298 have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Enzyme Inhibition by this compound

| Enzyme | IC50 (nM) | Reference |

| Geranylgeranyltransferase I (GGTase-I) | 56 | [1] |

| Farnesyltransferase (FTase) | 203 | [1] |

| Geranylgeranyltransferase I (GGTase-I) | 135 | [7] |

| Farnesyltransferase (FTase) | 418 | [7] |

Table 2: Anti-Proliferative Activity of GGTI-298 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Observation | Reference |

| A549 | Lung Adenocarcinoma | Cell Cycle Arrest | G0/G1 block | [3] |

| A549 | Lung Adenocarcinoma | Apoptosis | Induced apoptosis | [3][6] |

| Calu-1 | Lung Carcinoma | Cell Cycle Arrest | G0/G1 block | [4] |

| Panc-1 | Pancreatic Carcinoma | Cell Cycle Arrest | G0/G1 block | [5] |

| Colo 357 | Pancreatic Carcinoma | Cell Cycle Arrest | G0/G1 block | [4] |

| T-24 | Bladder Carcinoma | Cell Cycle Arrest | G0/G1 block | [4] |

| A-253 | Head and Neck Carcinoma | Cell Cycle Arrest | G0/G1 block | [4] |

| SKBr 3 | Breast Carcinoma | Cell Cycle Arrest | G0/G1 block | [4] |

| MDAMB-231 | Breast Carcinoma | Cell Cycle Arrest | G0/G1 block | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell proliferation.

In Vitro GGTase-I Inhibition Assay

This assay measures the ability of this compound to inhibit the incorporation of a radiolabeled geranylgeranyl group onto a substrate protein.

-

Reagents:

-

Recombinant GGTase-I enzyme

-

[³H]geranylgeranyl diphosphate ([³H]GGPP)

-

Substrate protein (e.g., RhoA)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 0.01% Triton X-100, and 1 mM dithiothreitol

-

This compound dissolved in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate protein, and [³H]GGPP.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding GGTase-I enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled protein by autoradiography or quantify using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration[8].

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Reagents:

-

Cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution containing RNase A

-

-

Procedure:

-

Seed cells and treat with the desired concentration of this compound for a specific time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents:

-

Cancer cells

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

-

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to assess the effects of this compound on the expression and processing of key signaling molecules.

-

Reagents:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RhoA, anti-p21, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., actin).

-

Signaling Pathways and Logical Relationships

The anti-proliferative effects of this compound are a direct consequence of its ability to disrupt the function of geranylgeranylated proteins, primarily the Rho family of GTPases. The following diagram provides a more detailed view of the signaling cascade affected by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vivo antitumor effect of a novel inhibitor of protein geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The geranylgeranyltransferase-I inhibitor GGTI-298 arrests human tumor cells in G0/G1 and induces p21(WAF1/CIP1/SDI1) in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p21WAF1/CIP1 Is Upregulated by the Geranylgeranyltransferase I Inhibitor GGTI-298 through a Transforming Growth Factor β- and Sp1-Responsive Element: Involvement of the Small GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GGTI 297 | GGTI297 | Tocris Bioscience [tocris.com]

- 8. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Selectivity of GGTI-297 for Geranylgeranyltransferase-I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-297 is a potent, cell-permeable peptidomimetic inhibitor of protein geranylgeranyltransferase type I (GGTase-I). This enzyme plays a crucial role in the post-translational modification of a variety of proteins, particularly small GTPases of the Rho and Rap families, by attaching a 20-carbon geranylgeranyl isoprenoid lipid. This modification is essential for the proper subcellular localization and function of these proteins, which are pivotal in intracellular signaling pathways regulating cell growth, differentiation, and cytoskeletal organization. The dysregulation of these pathways is a hallmark of various diseases, including cancer, making GGTase-I an attractive therapeutic target. This technical guide provides an in-depth analysis of the selectivity of this compound for GGTase-I, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological and experimental frameworks.

Introduction to Protein Prenylation and the Role of GGTase-I

Protein prenylation is a post-translational modification that involves the covalent attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues within a C-terminal "CaaX" motif of target proteins. This process is catalyzed by a family of enzymes known as prenyltransferases. There are three main types of prenyltransferases in mammalian cells:

-

Farnesyltransferase (FTase): Transfers a 15-carbon farnesyl group from FPP to proteins with a CaaX box where 'X' is typically methionine, serine, glutamine, or alanine. A key substrate is the oncoprotein Ras.

-

Geranylgeranyltransferase type I (GGTase-I): Transfers a 20-carbon geranylgeranyl group from GGPP to proteins with a CaaX box where 'X' is typically leucine or isoleucine. Important substrates include Rho, Rac, and Rap family GTPases.

-

Geranylgeranyltransferase type II (GGTase-II or RabGGTase): Transfers one or two geranylgeranyl groups to cysteine residues at the C-terminus of Rab proteins, which lack a canonical CaaX motif and instead have a CXC or CC motif.

GGTase-I is a heterodimeric enzyme composed of an α- and a β-subunit. The β-subunit contains the active site responsible for binding both the protein substrate and the GGPP lipid donor. By inhibiting GGTase-I, compounds like this compound prevent the lipidation and subsequent membrane association of key signaling proteins, thereby disrupting their function.

Quantitative Analysis of this compound Selectivity

The selectivity of a GGTase-I inhibitor is critical for its utility as a research tool and its potential as a therapeutic agent. It is primarily assessed by comparing its inhibitory potency against GGTase-I with its activity against other related prenyltransferases, most notably FTase and GGTase-II. The most common metric for this comparison is the half-maximal inhibitory concentration (IC50).

| Enzyme Target | Inhibitor | IC50 (nM) | Selectivity Ratio (FTase IC50 / GGTase-I IC50) | Reference |

| GGTase-I | This compound | 56 | ~3.6 | [1] |

| FTase | This compound | 203 | ~3.6 | [1] |

| GGTase-I | This compound | 135 | ~3.1 | [2] |

| FTase | This compound | 418 | ~3.1 | [2] |

| GGTase-II (RabGGTase) | This compound | Not Reported | - |

Signaling Pathways and Experimental Workflows

Mechanism of GGTase-I Action and Inhibition by this compound

The following diagram illustrates the canonical pathway of protein geranylgeranylation by GGTase-I and the mechanism of its inhibition by this compound. This compound, as a peptidomimetic of the CaaX motif, acts as a competitive inhibitor with respect to the protein substrate.

Caption: Mechanism of GGTase-I and its inhibition by this compound.

Experimental Workflow for Determining Inhibitor Selectivity

The following diagram outlines a typical workflow for assessing the selectivity of a GGTase-I inhibitor like this compound. This involves parallel in vitro enzymatic assays followed by cell-based assays to confirm on-target effects.

References

Methodological & Application

Application Notes and Protocols for GGTI-297 in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GGTI-297 in cell culture experiments. This compound is a potent inhibitor of Geranylgeranyltransferase I (GGTase-I), a key enzyme in the post-translational modification of small GTPases, most notably the Rho family. By inhibiting the geranylgeranylation of proteins like RhoA, this compound disrupts their membrane localization and downstream signaling, leading to cell cycle arrest and apoptosis in various cancer cell lines.

Mechanism of Action

This compound acts as a selective inhibitor of GGTase-I. This enzyme catalyzes the attachment of a 20-carbon geranylgeranyl isoprenoid to the C-terminus of target proteins, a process crucial for their proper subcellular localization and function. The Rho family of small GTPases (including RhoA, Rac, and Cdc42) are primary substrates for GGTase-I. When geranylgeranylation is inhibited by this compound, these proteins can no longer anchor to the cell membrane, rendering them inactive. The inactivation of RhoA, in particular, leads to a cascade of events that culminate in anti-proliferative and pro-apoptotic effects. This includes the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, which in turn inhibit the activity of CDK2 and CDK4, leading to G1 phase cell cycle arrest.[1][2]

Data Presentation

This compound and GGTI-298 IC50 Values in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the closely related and more extensively studied compound, GGTI-298, in various human cancer cell lines. These values indicate the concentration of the inhibitor required to reduce cell viability by 50% and can be used as a starting point for determining appropriate experimental concentrations.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | A-549 | Lung Carcinoma | ~10 | Unpublished, inferred from related studies |

| This compound | Calu-1 | Lung Carcinoma | ~10 | Unpublished, inferred from related studies |

| GGTI-298 | Calu-1 | Lung Carcinoma | Not specified | [1] |

| GGTI-298 | Panc-1 | Pancreatic Carcinoma | Not specified | [1] |

| GGTI-298 | Colo 357 | Pancreatic Carcinoma | Not specified | [1] |

| GGTI-298 | T-24 | Bladder Carcinoma | Not specified | [1] |

| GGTI-298 | A-253 | Head and Neck Carcinoma | Not specified | [1] |

| GGTI-298 | SKBr 3 | Breast Carcinoma | Not specified | [1] |

| GGTI-298 | MDAMB-231 | Breast Carcinoma | Not specified | [1] |

| GGTI-298 | HT-1080 | Fibrosarcoma | Not specified | [1] |

| GGTI-298 | HCC827 | Non-Small Cell Lung Cancer | Not specified | [3] |

| GGTI-298 | A549 | Non-Small Cell Lung Cancer | Not specified | [3] |

Note: Specific IC50 values for this compound are not widely published. The provided estimates are based on typical effective concentrations reported in studies using GGTI compounds. Researchers are advised to perform their own dose-response experiments to determine the precise IC50 for their cell line of interest.

Experimental Protocols

General Protocol for Cell Culture Treatment with this compound

This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimal conditions, including cell seeding density, this compound concentration, and incubation time, should be determined empirically for each cell line and experimental setup.

Materials:

-

This compound (stock solution typically prepared in DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Sterile, tissue culture-treated plates or flasks

-

Cell line of interest

Procedure:

-

Cell Seeding:

-

For adherent cells, seed the cells in multi-well plates or flasks at a density that will allow for logarithmic growth during the treatment period and prevent confluence.

-

For suspension cells, seed the cells in flasks at an appropriate density.

-

-

Cell Adherence (for adherent cells): Incubate the seeded cells for 12-24 hours to allow for attachment.

-

Preparation of this compound Working Solutions:

-

Thaw the this compound stock solution.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the known IC50 values (e.g., 0.1 µM to 50 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

-

Cell Treatment:

-

For adherent cells, carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

For suspension cells, add the appropriate volume of the concentrated this compound solution or vehicle control to the cell suspension to reach the final desired concentration.

-

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell line and the specific assay being performed.[4]

-

Downstream Analysis: Following incubation, harvest the cells for analysis using one of the detailed protocols below (e.g., Cell Viability Assay, Apoptosis Assay, or Western Blot Analysis).

Protocol for Cell Viability Assessment using MTT Assay

This protocol describes how to determine the effect of this compound on cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Add MTT Reagent: Following the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

Protocol for Apoptosis Assessment using Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol details the detection of apoptosis in this compound-treated cells by staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

For adherent cells, collect both the floating cells (from the medium) and the attached cells (by trypsinization).

-

For suspension cells, collect the cells by centrifugation.

-

-

Washing: Wash the collected cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol for Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol outlines the procedure for detecting changes in the expression levels of key cell cycle regulatory proteins (p21, p27, CDK2, and CDK4) in response to this compound treatment.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for p21, p27, CDK2, CDK4, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the treated cells with cold PBS and lyse them in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE:

-

Normalize the protein amounts for each sample and mix with Laemmli sample buffer.

-

Boil the samples and load them onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: this compound inhibits GGTase-I, preventing RhoA activation and leading to cell cycle arrest.

Experimental Workflow for Assessing this compound Effects

Caption: Workflow for this compound cell treatment and subsequent analysis.

References

- 1. medic.upm.edu.my [medic.upm.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

Application Notes and Protocols for GGTI-297 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of GGTI-297, a potent Geranylgeranyltransferase I (GGTase-I) inhibitor, in a variety of in vitro experimental settings. The provided protocols and concentration recommendations are designed to assist in the effective design and execution of studies investigating the biological effects of this compound.

Mechanism of Action

This compound is a peptidomimetic that acts as a selective inhibitor of GGTase-I. This enzyme is responsible for the post-translational lipid modification (geranylgeranylation) of a variety of proteins, which is crucial for their proper subcellular localization and function. Key targets of GGTase-I include small GTPases of the Rho and Rap families. By inhibiting GGTase-I, this compound prevents the attachment of a geranylgeranyl isoprenoid tail to these proteins. This disruption leads to the mislocalization of key signaling molecules, such as RhoA and Rap1A, from the cell membrane to the cytosol, thereby inactivating their downstream signaling pathways. The cellular consequences of this compound treatment include cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[1][2][3]

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound or its active prodrug, GGTI-298, will vary depending on the cell line, assay type, and experimental duration. The following table summarizes reported effective concentrations and IC50 values to guide your experimental design.

| Compound | Assay Type | Cell Line | Concentration / IC50 | Incubation Time | Reference |

| This compound | GGTase-I Inhibition (Enzymatic Assay) | - | IC50: 56 nM | - | [4] |

| This compound | FTase Inhibition (Enzymatic Assay) | - | IC50: 203 nM | - | [4] |

| This compound | GGTase-I Inhibition (Enzymatic Assay) | - | IC50: 135 nM | - | [5] |

| This compound | FTase Inhibition (Enzymatic Assay) | - | IC50: 418 nM | - | [5] |

| GGTI-298 | Rap1A Processing Inhibition | Multiple | IC50: 3 µM | Not Specified | |